

One-Pot Synthesis of Benzoxazepinone Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name:	4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS No.:	34844-80-9
Cat. No.:	B1298290

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Introduction: The Significance of Benzoxazepinone Scaffolds

Benzoxazepinones are a class of seven-membered heterocyclic compounds that form the core structure of numerous biologically active molecules. Their unique three-dimensional architecture allows for diverse interactions with biological targets, leading to a wide range of pharmacological activities. Derivatives of this scaffold have shown promise as glycogen phosphorylase inhibitors for the potential treatment of type 2 diabetes, and have also been investigated for their anti-inflammatory, analgesic, antitumor, and antimicrobial properties.[1][2][3] The development of efficient and sustainable synthetic routes to access these valuable compounds is, therefore, a critical endeavor in medicinal chemistry and drug discovery.

Traditional multi-step syntheses of complex heterocyclic systems are often plagued by drawbacks such as low overall yields, the need for purification of intermediates at each step, and significant waste generation. One-pot syntheses, which combine multiple reaction steps into a single, sequential process without the isolation of intermediates, offer an elegant solution to these challenges.[4] This approach enhances efficiency, reduces waste, and allows for the

rapid generation of molecular diversity. This guide provides detailed application notes and protocols for the one-pot synthesis of benzoxazepinone derivatives, focusing on modern, field-proven methodologies.

Methodology 1: Isocyanide-Based Multicomponent Reactions (I-MCRs)

Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are powerful tools for the one-pot construction of complex molecular scaffolds.[5] These reactions are prized for their high atom economy and the ability to generate significant molecular diversity from simple starting materials.

A. Ugi Four-Component Reaction (U-4CR) for Oxazepine-Quinazolinone Synthesis

This protocol details the synthesis of a fused oxazepine-quinazolinone scaffold through a one-pot, three-component, four-center Ugi-type reaction. This method leverages two bifunctional starting materials to rapidly assemble the bis-heterocyclic product.[6]

Reaction Principle: The reaction proceeds through the initial formation of an iminium intermediate from an amine and an aldehyde. The isocyanide then adds to the iminium ion, followed by the addition of a carboxylate. A subsequent intramolecular acylation (Mumm rearrangement) and a final amide-amide cyclocondensation yield the desired fused heterocyclic system.[6]

Experimental Protocol:

- **Reaction Setup:** To a round-bottom flask, add 2-(2-formylphenoxy)acetic acid (1.0 mmol, 1.0 equiv) and 2-aminobenzamide (1.0 mmol, 1.0 equiv) in ethanol (10 mL).
- **Addition of Isocyanide:** Add the desired isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 equiv) to the mixture.
- **Reaction Conditions:** Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

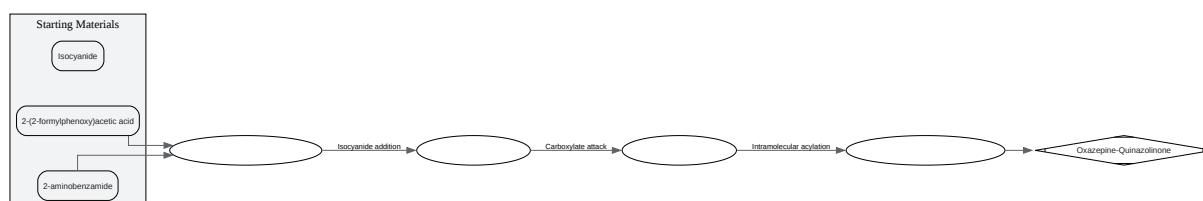
- **Workup and Purification:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum to afford the pure N-substituted-5-oxo-5,7-dihydro-13H-benzo[5][7][8][9]oxazepino[4,3-a]quinazoline-13-carboxamide.[6]

Data Presentation: Scope of Isocyanides

Entry	Isocyanide	Product	Yield (%)
1	tert-Butyl isocyanide	5a	94
2	Cyclohexyl isocyanide	5b	92
3	Benzyl isocyanide	5c	89

Data adapted from Shaabani, A., et al. (2017).[6]

Mechanism Visualization:



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Caption: Ugi reaction pathway for oxazepine-quinazolinone synthesis.

B. Passerini Three-Component Reaction (P-3CR) for Benzoxazepinone Synthesis

The Passerini reaction is another powerful isocyanide-based multicomponent reaction that can be adapted for the synthesis of benzoxazepinone derivatives. This approach is particularly useful for creating α -acyloxy amide structures which can then undergo further transformations.

Reaction Principle: The Passerini reaction involves the reaction of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α -acyloxy carboxamide.

[10] By choosing appropriate bifunctional starting materials, this reaction can be used to construct the benzoxazepinone core.

Experimental Protocol:

- **Reaction Setup:** In a sealed vial, dissolve the aldehyde (e.g., a derivative of 2-hydroxybenzaldehyde) (1.0 mmol, 1.0 equiv), a carboxylic acid (1.0 mmol, 1.0 equiv), and an isocyanide (1.2 mmol, 1.2 equiv) in a suitable solvent such as dichloromethane (DCM) or toluene (2 mL).
- **Reaction Conditions:** Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
- **Workup and Purification:** Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired α -acyloxy carboxamide product, which can then undergo a subsequent intramolecular cyclization to form the benzoxazepinone.

Expertise & Experience: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents like DCM are generally preferred. The isocyanide component is often used in slight excess to ensure complete consumption of the aldehyde. The success of a subsequent one-pot cyclization will depend on the nature of the protecting groups and the cyclization conditions.

Methodology 2: Biocatalytic Cascade for Tricyclic Benzoxazepine Synthesis

This innovative one-pot method employs a multi-enzyme cascade for the sustainable synthesis of tricyclic 1,5-benzoxazepine derivatives.^[8] This approach offers mild reaction conditions and high atom economy.

Reaction Principle: The reaction is initiated by a tyrosinase-mediated ortho-hydroxylation of a phenolic substrate. This is followed by a 1,6-Michael addition and a tandem intramolecular ring closure, catalyzed by a lipase.^[8]

Experimental Protocol:

- **Catalyst Preparation:** The immobilized multienzyme cascade of lipase M and tyrosinase T on lignin nanoparticles (NOL/LT) is prepared according to previously published procedures.
- **Reaction Setup:** In a reaction vessel, combine the phenolic acid (e.g., methyl 3-(4-hydroxyphenyl)propanoate) (0.2 mmol) and a β -amino acid (0.2 mmol) in 2-methyltetrahydrofuran (2-MeTHF) (5.0 mL) with a limiting amount of phosphate-buffered saline (PBS).
- **Enzymatic Reaction:** Add a catalytic amount of the NOL/LT catalyst. Stir the reaction mixture at 45 °C under a dioxygen atmosphere for 48 hours.
- **Workup and Purification:** After the reaction, the heterogeneous catalyst can be removed by centrifugation. The supernatant is then concentrated, and the product is purified by column chromatography.^[8]

Trustworthiness: The use of an immobilized enzyme system not only facilitates catalyst recovery and reuse but also enhances enzyme stability.^[11] The reaction conditions are mild, which helps to minimize the formation of side products. The reusability of the catalyst has been demonstrated for at least four cycles with minimal loss of activity.^[8]

Mechanism Visualization:



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